molecular formula C18H28N2O5 B12223178 ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine

ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine

Cat. No.: B12223178
M. Wt: 352.4 g/mol
InChI Key: MDABWAFGJKHBBB-UHFFFAOYSA-N
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Description

Ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine is a complex organic compound featuring a pyrrolidine ring, an ethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The stereochemistry of the molecule also affects its binding affinity and selectivity .

Comparison with Similar Compounds

Ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine can be compared to other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

N-[[1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]ethanamine;oxalic acid

InChI

InChI=1S/C16H26N2O.C2H2O4/c1-4-17-12-13-10-11-18(5-2)16(13)14-8-6-7-9-15(14)19-3;3-1(4)2(5)6/h6-9,13,16-17H,4-5,10-12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

MDABWAFGJKHBBB-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(C1C2=CC=CC=C2OC)CC.C(=O)(C(=O)O)O

Origin of Product

United States

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